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Introduction: From Coal Tar to Chemotherapy, the
Dawn of Acridine Chemistry
First isolated from the heavy, acrid-smelling fraction of coal tar in 1870 by Carl Gräbe and

Heinrich Caro, acridine was initially a chemical curiosity.[1] This stark, planar tricycle, a

nitrogen-containing analogue of anthracene, would soon, however, capture the intense interest

of chemists and medical researchers alike. Its derivatives became the basis for a new

generation of dyes, and, more pivotally, some of the earliest synthetic antimicrobial agents. The

urgent need for antimalarials during World War II, for instance, spurred the development of

acridine-based drugs like mepacrine, a substitute for the then-scarce quinine.[1][2]

The journey from a byproduct of industrial coking to a cornerstone of medicinal chemistry is a

story of innovative synthetic organic chemistry. The early methods developed to construct the

acridine core and its derivatives laid the foundational grammar for what would become a vast

and varied field of heterocyclic chemistry. This guide provides an in-depth technical exploration

of these seminal, historically significant synthetic routes, offering not just procedural details but

also insights into the mechanistic underpinnings and strategic considerations that guided the

hands of early 20th-century chemists. We will delve into the Bernthsen, Ullmann, Lehmstedt-

Tanasescu, and Friedländer syntheses, examining the logic behind these now-classic reactions

and their enduring relevance.
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The Bernthsen Acridine Synthesis: A Direct and
Forceful Approach
First reported in 1884, the Bernthsen acridine synthesis is a direct and conceptually

straightforward method for preparing 9-substituted acridines.[3][4] It involves the condensation

of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures, catalyzed by a

Lewis acid, most commonly zinc chloride.[5][6]

Causality Behind Experimental Choices
The Bernthsen synthesis is a testament to the brute-force yet effective approaches of early

organic chemistry. The high temperatures, often in the range of 200-270°C, are necessary to

overcome the activation energy for the electrophilic acylation of the diarylamine and the

subsequent dehydrative cyclization.[6] Zinc chloride, a potent Lewis acid, plays a crucial role in

activating the carboxylic acid, rendering it a more potent electrophile.[7] The reaction is often

carried out with an excess of the carboxylic acid, which can also serve as a solvent at the high

reaction temperatures. The use of polyphosphoric acid (PPA) was later introduced as an

alternative catalyst, allowing for lower reaction temperatures, albeit often with a trade-off in

yield.[6]

Reaction Mechanism
The mechanism of the Bernthsen synthesis proceeds through several key steps:

Activation of the Carboxylic Acid: The Lewis acid (ZnCl₂) coordinates to the carbonyl oxygen

of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution: The activated acyl group is attacked by the electron-rich

diarylamine in a Friedel-Crafts-type acylation.

Intramolecular Cyclization: The resulting ketone undergoes an intramolecular electrophilic

attack on the second aromatic ring.

Dehydration: The cyclic intermediate then undergoes dehydration to form the fully aromatic

acridine ring system.

Diagram: Bernthsen Acridine Synthesis Workflow
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Caption: Workflow for the Bernthsen Acridine Synthesis.

Experimental Protocol: Synthesis of 9-Phenylacridine
This protocol is a representative example of the Bernthsen synthesis.

Materials:

Diphenylamine

Benzoic acid

Anhydrous zinc chloride

Procedure:

In a round-bottom flask, thoroughly mix diphenylamine (1 equivalent), benzoic acid (2

equivalents), and anhydrous zinc chloride (2 equivalents).

Heat the mixture in an oil bath to 220-240°C for 24 hours. The mixture will become a dark,

viscous melt.
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After cooling, the solid mass is treated with a dilute solution of sodium hydroxide to

neutralize the excess benzoic acid and decompose the zinc chloride complex.

The resulting crude 9-phenylacridine is then purified by recrystallization from a suitable

solvent, such as ethanol.

Scope and Limitations
The Bernthsen synthesis is versatile, allowing for the preparation of a range of 9-alkyl and 9-

aryl acridines.[3] However, the harsh reaction conditions can be a significant limitation.

Substrates with thermally sensitive functional groups are often not compatible. The yields can

be variable and are highly dependent on the specific substrates and reaction conditions used.

For example, the reaction with formic acid to produce the parent acridine often gives poor

yields.[3]

The Ullmann Condensation Route: A Stepwise
Construction
The Ullmann condensation provides a more controlled, albeit multi-step, approach to the

synthesis of acridines and their important precursors, acridones.[1] This pathway typically

involves two key stages: the copper-catalyzed N-arylation to form an N-phenylanthranilic acid,

followed by an acid-catalyzed intramolecular cyclization.

Causality Behind Experimental Choices
The Ullmann condensation addresses some of the limitations of the Bernthsen synthesis by

employing milder conditions for the initial C-N bond formation. The use of a copper catalyst is

essential for promoting the coupling of an aryl halide with an amine, a reaction that would

otherwise require extremely harsh conditions.[1] The subsequent cyclization to the acridone is

typically achieved with a strong acid, such as sulfuric acid or polyphosphoric acid, which acts

as both a catalyst and a dehydrating agent.

Reaction Mechanism
Part 1: Ullmann Condensation to N-Phenylanthranilic Acid
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The mechanism of the Ullmann condensation is complex and has been the subject of much

study. A plausible pathway involves:

Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt to form a copper(I)

amide intermediate.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide,

forming a copper(III) intermediate.

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form

the N-arylated product and regenerate the copper(I) catalyst.

Part 2: Acid-Catalyzed Cyclization to Acridone

Protonation: The carboxylic acid of the N-phenylanthranilic acid is protonated by the strong

acid catalyst.

Formation of an Acylium Ion: The protonated carboxylic acid loses a molecule of water to

form a highly electrophilic acylium ion.

Intramolecular Electrophilic Aromatic Substitution: The acylium ion is attacked by the

adjacent phenyl ring in an intramolecular electrophilic aromatic substitution.

Deprotonation: A proton is lost from the intermediate to restore aromaticity, yielding the

acridone.

Diagram: Ullmann Condensation and Cyclization Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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